molecular formula C16H18N2O B186835 2-amino-N-(4-isopropylphenyl)benzamide CAS No. 353255-15-9

2-amino-N-(4-isopropylphenyl)benzamide

Cat. No. B186835
M. Wt: 254.33 g/mol
InChI Key: ZUWRVYUSVRFPPJ-UHFFFAOYSA-N
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Patent
US08952021B2

Procedure details

A solution of 1H-benzo[d][1,3]oxazine-2,4-dione (2.0 g, 12.2 mmol) and 4-isopropylaniline (1.92 mL, 13.5 mmol) in anhydrous DMF (10 mL) was stirred at 115° C. for 6 hours under nitrogen. DMF was removed and the residue was mixed with water (100 mL) and dichloromethane (150 mL). The organic phase was separated and washed with brine (50 mL). The solvent was removed and the residue was washed with ether (50 mL) to give 2-amino-N-(4-isopropyl-phenyl)-benzamide as a solid. Yield: 0.80 g (25.8%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])OC1=O.[CH:13]([C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1)([CH3:15])[CH3:14]>CN(C=O)C>[NH2:1][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:4]([NH:20][C:19]1[CH:21]=[CH:22][C:16]([CH:13]([CH3:15])[CH3:14])=[CH:17][CH:18]=1)=[O:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C(OC(C2=C1C=CC=C2)=O)=O
Name
Quantity
1.92 mL
Type
reactant
Smiles
C(C)(C)C1=CC=C(N)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was removed
ADDITION
Type
ADDITION
Details
the residue was mixed with water (100 mL) and dichloromethane (150 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
WASH
Type
WASH
Details
the residue was washed with ether (50 mL)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC2=CC=C(C=C2)C(C)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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